![molecular formula C7H16ClN3O2 B2573792 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride CAS No. 2044745-45-9](/img/structure/B2573792.png)
3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 and a molecular weight of 209.67 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .科学的研究の応用
Corrosion Inhibition
A study highlighted the effectiveness of urea-derived Mannich bases, including a compound similar to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride," as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their potential in protecting steel structures against corrosion (M. Jeeva et al., 2015).
Neurokinin-1 Receptor Antagonism
Another application involves neurokinin-1 receptor antagonism, where derivatives of the compound have shown significant efficacy in pre-clinical tests relevant to emesis and depression, highlighting their potential as therapeutic agents in these areas (T. Harrison et al., 2001).
Chemotherapy
Compounds related to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride" have been examined for their chemotherapeutic activity against rat leukemia, demonstrating the potential of water-soluble substances in this chemical family for cancer treatment (W. Zeller et al., 1979).
Carcinogenicity Studies
Research on the carcinogenicity of similar compounds has been conducted, with results indicating increased tumor risks in certain organs upon repeated administration, which underscores the importance of evaluating the long-term safety of these compounds (M. Berger et al., 1988).
PI3 Kinase Inhibition
The stereochemical determination and synthesis of an active metabolite of a potent PI3 kinase inhibitor have been described, illustrating the compound's role in cancer therapy by targeting specific pathways involved in cell proliferation and survival (Zecheng Chen et al., 2010).
Antibacterial Activity
Research has shown the synthesis and screening of derivatives for their capacity to inhibit specific bacterial DNA polymerases and the growth of Gram-positive bacteria, highlighting their potential as antibacterial agents (C. Zhi et al., 2005).
Rheology and Morphology Tuning
A study demonstrated that the compound forms hydrogels in various acids, with the gels' physical properties being tunable based on the anion identity. This application is important for materials science, particularly in designing materials with specific mechanical and structural properties (G. Lloyd & J. Steed, 2011).
Antiepileptic Properties
Derivatives have also been explored for their antiepileptic properties, with some showing significant activity in preclinical models. This research opens the door to new treatments for epilepsy (C. R. Prakash & S. Raja, 2011).
Safety and Hazards
特性
IUPAC Name |
1-methyl-3-(morpholin-3-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUJAOLZHZLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one](/img/structure/B2573710.png)
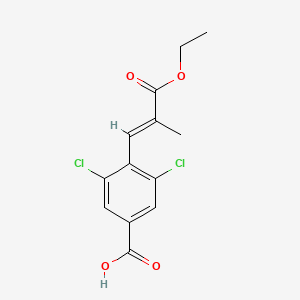

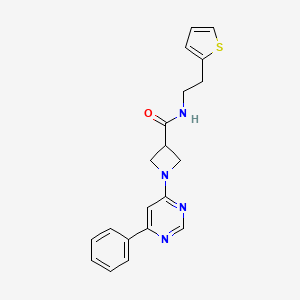
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)


![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
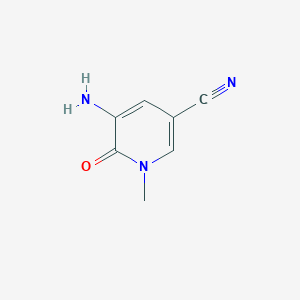
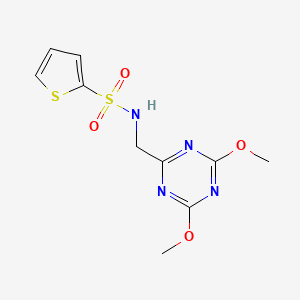
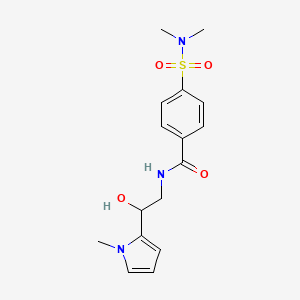
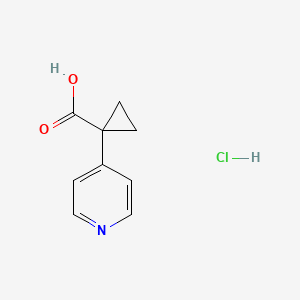
![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)